molecular formula C6H8N2O2 B1296997 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 5744-59-2

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1296997
CAS RN: 5744-59-2
M. Wt: 140.14 g/mol
InChI Key: PXRXGHUTKHXUGF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives .


Synthesis Analysis

The synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid can be achieved from ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE . Another related synthesis involves the production of ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate .


Molecular Structure Analysis

The molecular formula of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is C6H8N2O2. It has a molecular weight of 140.14 . The structure consists of a pyrazole ring with two methyl groups at the 1 and 5 positions and a carboxylic acid group at the 3 position .


Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a solid substance with a melting point of 170-176 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 302.4±22.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Functionalization

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and its derivatives play a significant role in chemical synthesis and functionalization. Experimental studies have shown that these compounds can be converted into various derivatives, such as amides, esters, and carboxamides, through reactions with different chemicals. For example, 1H-pyrazole-3-carboxylic acid can be converted into 1H-pyrazole-3-carboxamide through reactions with acid chloride and diamines, as demonstrated in a study by Yıldırım, Kandemirli, and Demir (2005) (Yıldırım, Kandemirli, & Demir, 2005). Additionally, the functionalization reactions of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols have been extensively studied, revealing insights into the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).

Molecular Structure and Spectral Investigations

Research has also focused on the molecular structure and spectral properties of 1H-pyrazole-3-carboxylic acid derivatives. For instance, a study by Viveka et al. (2016) conducted experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing its molecular structure and spectral characteristics (Viveka et al., 2016). This type of research is crucial for understanding the chemical behavior and potential applications of these compounds.

Crystallography and Solid-State Properties

The crystallographic and solid-state properties of pyrazole-4-carboxylic acids have been a subject of interest. Infantes et al. (2013) discussed the structure and dynamic properties of various simple pyrazole-4-carboxylic acids in the solid state, providing valuable insights into their polymorphism and tautomerism (Infantes et al., 2013).

Green Chemistry and Catalysis

In the realm of green chemistry, derivatives of 1H-pyrazole have been utilized in the homogeneous oxidation of alcohols by dimeric copper(II) complexes. A study by Maurya and Haldar (2020) explored this application, highlighting the eco-friendly nature of the process (Maurya & Haldar, 2020).

Antimicrobial and Biological Applications

1H-pyrazole-3-carboxylic acid derivatives have also been investigated for their antimicrobial properties. A study by Şahan, Yıldırım, and Albayrak (2013) synthesized various derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antimicrobial activities (Şahan, Yıldırım, & Albayrak, 2013).

Drug Discovery and Pharmacology

In the field of drug discovery, pyrazole-based compounds have been studied for their potential as drug candidates. Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, revealing their activities and interactions when docked against bacterial DNA gyrase, a target in antimicrobial drug discovery (Shubhangi et al., 2019).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its future directions could involve further exploration of its potential uses in life science research.

properties

IUPAC Name

1,5-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)7-8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXGHUTKHXUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343145
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

CAS RN

5744-59-2
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5744-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CF Morelli, A Saladino, G Speranza, P Manitto - 2005 - Wiley Online Library
Esterification of the Wang resin 5 with the monoamide of oxalic acid (oxamic acid, 7) followed by dehydration of the amide function furnishes the resin‐bound cyanoformate 9, which can …
G Bassi, N Favalli, C Pellegrino, Y Onda… - Journal of Medicinal …, 2021 - ACS Publications
Placental alkaline phosphatase (PLAP) is an abundant surface antigen in the malignancies of the female reproductive tract. Nevertheless, the discovery of PLAP-specific small organic …
Number of citations: 8 pubs.acs.org
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org
K Sweidan, GA Sheikha, G Shattat, T Al-qirim… - Brazilian Journal of …, 2022 - SciELO Brasil
A series of N-(benzoylphenyl)-carboxamide derivatives (2a, 2b, 3a, 3b, 4a, 4b, 5a, 5b, 6a and 6b) was prepared with good yields by reacting the corresponding carbonyl chlorides with …
Number of citations: 1 www.scielo.br
JD Huber, J Bentzien, SJ Boyer, J Burke… - Journal of medicinal …, 2012 - ACS Publications
Sodium–hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane ion channel responsible for intracellular pH regulation. During myocardial ischemia, low pH …
Number of citations: 35 pubs.acs.org
C De Savi, RJ Cox, DJ Warner, AR Cook… - Journal of Medicinal …, 2014 - ACS Publications
Oral phosphodiesterase 4 (PDE4) inhibitors, such as cilomilast and roflumilast, have been shown to be efficacious against chronic obstructive pulmonary disease (COPD). However, …
Number of citations: 25 pubs.acs.org
C Guo, A Linton, S Kephart, M Ornelas… - Journal of medicinal …, 2011 - ACS Publications
An aryloxy tetramethylcyclobutane was identified as a novel template for androgen receptor (AR) antagonists via cell-based high-throughput screening. Follow-up to the initial “hit” …
Number of citations: 68 pubs.acs.org

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